N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine
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Overview
Description
N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine is a synthetic compound that belongs to the class of benzimidazole opioids. This compound has gained attention in recent years due to its potent analgesic properties, which are significantly stronger than those of morphine. It has been identified in various forensic and clinical settings, particularly in the context of new psychoactive substances (NPS) on the illegal drug market .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine typically involves the reaction of 4-ethylbenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or aryl halides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds in forensic and clinical samples.
Biology: The compound is studied for its interactions with biological systems, particularly its binding affinity to opioid receptors.
Medicine: Research is ongoing to explore its potential as a potent analgesic for pain management, although its use is limited due to its high potency and risk of abuse.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine involves its binding to opioid receptors in the central nervous system. It primarily acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The binding of the compound to these receptors inhibits the release of neurotransmitters involved in pain transmission, thereby reducing the perception of pain .
Comparison with Similar Compounds
Similar Compounds
Etonitazene: Another benzimidazole opioid with similar analgesic properties.
Metonitazene: A related compound with a slightly different chemical structure but similar pharmacological effects.
Uniqueness
N,N-Diethyl-2-(4-ethylphenyl)ethan-1-amine is unique due to its specific chemical structure, which imparts high potency and strong binding affinity to opioid receptors. This makes it a valuable compound for research but also poses significant risks in terms of potential abuse and toxicity .
Properties
CAS No. |
793609-33-3 |
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Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N,N-diethyl-2-(4-ethylphenyl)ethanamine |
InChI |
InChI=1S/C14H23N/c1-4-13-7-9-14(10-8-13)11-12-15(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
PHUAIWZOSWATEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCN(CC)CC |
Origin of Product |
United States |
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